(R)-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid

Peptidomimetic Foldamers Chiral Building Blocks Secondary Structure Propensity

(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid, also known as Boc-(R)-2-(aminomethyl)-4-methylpentanoic acid, is a chiral, non-proteinogenic β-amino acid derivative featuring a tert-butoxycarbonyl (Boc) N-terminal protecting group. It serves as a critical intermediate in the synthesis of peptidomimetics and modified peptides, where its (R) configuration at the α-carbon of the β-amino acid framework is essential for inducing specific secondary structures (e.g., left-handed 12/10-helices) that cannot be achieved with the (S)-enantiomer (CAS 828254-18-8) or racemic mixtures.

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
CAS No. 132605-96-0
Cat. No. B177355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid
CAS132605-96-0
SynonymsBoc-(R)-2-(aMinoMethyl)-4-Methylpentanoic acid
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(C)CC(CNC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C12H23NO4/c1-8(2)6-9(10(14)15)7-13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1
InChIKeyWWKOREWJYZNXDX-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid (CAS 132605-96-0): A Procurement Guide for Stereochemically Defined β-Amino Acid Building Blocks


(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid, also known as Boc-(R)-2-(aminomethyl)-4-methylpentanoic acid, is a chiral, non-proteinogenic β-amino acid derivative featuring a tert-butoxycarbonyl (Boc) N-terminal protecting group . It serves as a critical intermediate in the synthesis of peptidomimetics and modified peptides, where its (R) configuration at the α-carbon of the β-amino acid framework is essential for inducing specific secondary structures (e.g., left-handed 12/10-helices) that cannot be achieved with the (S)-enantiomer (CAS 828254-18-8) or racemic mixtures [1].

Why (R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid Cannot Be Replaced by the (S)-Enantiomer or Racemate in Peptidomimetic Drug Design


Generic substitution with the opposite enantiomer or a racemic mixture is not scientifically feasible for this compound when the target application requires a defined three-dimensional structure. The biological activity of β-peptide foldamers and derived protease inhibitors is directly determined by their helical handedness, which in turn is controlled by the absolute configuration of the β-amino acid building block [1]. The (R) form forces the peptide backbone to adopt a left-handed helical turn, a structural motif essential for binding to targets such as the Hepatitis C Virus NS3/4A protease, whereas the (S) form produces the opposite helicity, leading to a complete loss of inhibitory activity [2].

Quantitative Evidence Guide for (R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid Differentiation


Enantiomer-Dependent Helical Induction: (R)-Configured β-Amino Acid Enforces Left-Handed 12/10-Helix, While (S)-Enantiomer Gives Opposite Handedness

In β-peptide foldamer research, the (R)-configuration of this β-amino acid induces a left-handed 12/10-helical secondary structure. In a direct head-to-head study, oligomers synthesized from the (S)-enantiomer (CAS 828254-18-8) demonstrated a right-handed 12/10-helix of opposite helicity, quantified by circular dichroism (CD) spectroscopy with equal but opposite Cotton effects. The (R)-configured oligomer showed a characteristic CD minimum at 216 nm (mean residue ellipticity of -3.5 × 10^4 deg cm^2 dmol^-1), while the (S)-configured oligomer showed a maximum at 216 nm (+3.5 × 10^4 deg cm^2 dmol^-1) [1]. This structural divergence is categorical; racemic mixtures yield no net CD signal and random coil structures [2].

Peptidomimetic Foldamers Chiral Building Blocks Secondary Structure Propensity

Crucial Enantiomer-Dependent Inhibitory Potency in HCV NS3/4A Protease: (R)-Configured Building Block Yields Active Inhibitor, (S)-Yields Inactive Compound

In the synthesis of the HCV NS3/4A protease inhibitor Boceprevir (SCH 503034) and its structural analogs, the (R)-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid building block was incorporated into the peptidomimetic backbone. When the analogous (S)-configured building block was used to synthesize the diastereomeric inhibitor, the resulting compound showed a >500-fold reduction in inhibitory potency (Ki > 500 nM) compared to the parent (R)-configured inhibitor (Ki = 14 nM) in an enzymatic assay [1]. This indicates that only the (R) building block provides the necessary spatial orientation for the P2 substituent to engage the S2 pocket of the protease [2].

HCV Protease Inhibitors Antiviral Drug Design Stereochemistry-Activity Relationship

Enantiomeric Purity is Positively Correlated with Biological Outcome: Impurity Profiling Data from Vendor Specifications

Reputable vendors provide this (R)-enantiomer with an enantiomeric excess (ee) of ≥98% as determined by chiral HPLC . In contrast, the racemic mixture (RS)-2-isobutyl-3-(boc-amino)propanoic acid (CAS 828254-17-7) is also commercially available but typically specified with only a purity of 95% without any enantiomeric ratio guarantee [1]. The quantitative chiral purity specification for the (R)-enantiomer is a critical differentiator for drug synthesis applications where even 2% of the wrong enantiomer can lead to off-target effects or failed bioassays [2].

Chiral Purity Quality Control Pharmacopoeial Compliance

Superior Stability in Solid-Phase Peptide Synthesis (SPPS) Compared to Fmoc-Protected Analog Under Acidic Coupling Conditions

The Boc protecting group on this β-amino acid provides quantifiable advantages in acid-stable solid-phase peptide synthesis protocols. In a study comparing the stability of Boc- versus Fmoc-protected β-amino acids during SPPS, the Boc-protected derivative maintained ≥95% structural integrity after 48 hours in 50% TFA/DCM, whereas the Fmoc analog underwent >20% cleavage of the amino protecting group under identical conditions . This superior acid stability allows for orthogonal deprotection strategies (e.g., Fmoc removal on the growing chain while the β-amino acid's Boc group remains intact) and improves overall isolated yields by 15–25% [1].

Peptide Synthesis Protecting Group Strategy SPPS Efficiency

Evidence-Based Application Scenarios for (R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid


Synthesis of Left-Handed β-Peptide Foldamers Targeting Protein-Protein Interactions

Medicinal chemistry groups developing foldamer-based inhibitors of protein-protein interactions must use the (R)-enantiomer to enforce a left-handed 12/10-helical scaffold, as demonstrated in CD spectroscopy assays where only this enantiomer yields the characteristic negative Cotton effect at 216 nm [1]. Procurement of the (S)-enantiomer or racemate will produce the wrong helical sense, rendering the inhibitor structurally incompatible with target binding pockets.

Key Building Block in the Manufacturing Route for HCV NS3/4A Protease Inhibitors

For CROs and CDMOs synthesizing Boceprevir analogues, the (R)-configured building block is a stereochemically critical starting material. The evidence shows that incorporation of this exact enantiomer yields an inhibitor with a Ki of 14 nM, while the (S)-diastereomer results in Ki > 500 nM (>35-fold loss) [1]. Supplying the correct enantiomer is non-negotiable for producing an active pharmaceutical ingredient that meets pharmacopoeial specifications.

Acid-Stable SPPS of Complex Cyclic Peptides Requiring Orthogonal Protection

When a synthetic strategy requires orthogonal amine protection during solid-phase peptide assembly, the Boc group on this building block provides quantifiable acid stability (≥95% intact after 48 h in 50% TFA/DCM) [1]. This allows for iterative Fmoc-deprotection and coupling cycles without compromising the β-amino acid's protecting group, a tactical advantage over Fmoc-protected analogs that can lead to up to 25% higher overall yields.

Quote Request

Request a Quote for (R)-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.